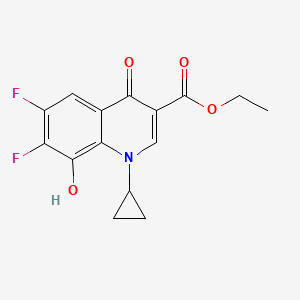

Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

説明

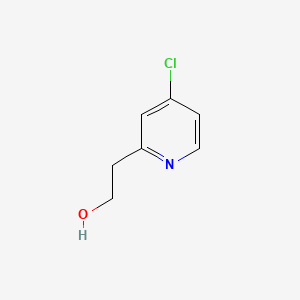

Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C15H13F2NO4 . It is related to a class of compounds known as quinolones, which have a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains two fluorine atoms and an ethyl ester group . The exact 3D conformer or crystal structure is not provided in the available resources .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 323.29 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .科学的研究の応用

Synthesis and Structural Analysis

The synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization, with an overall yield of 48% reported. This process is crucial for creating the compound as a base for further pharmaceutical applications (Liu Zhe, 2001). Moreover, the compound serves as a key intermediate in the synthesis of potent broad-spectrum antibacterial agents effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA), showcasing its significant role in addressing antibiotic resistance (A. Hashimoto et al., 2007).

Anticancer Assessment

This compound derivatives exhibit moderate cytotoxic activity against various cancer cell lines, including MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma. This finding opens pathways for developing new cancer treatments by modifying the compound to enhance its cytotoxic activity (M. K. Regal et al., 2020).

Broad Antibacterial Applications

Compounds derived from this compound show moderate activity against a range of bacterial species, highlighting its importance in developing new antibacterial drugs. Such applications are vital in the ongoing fight against bacterial resistance, underscoring the compound's value in medicinal chemistry (Esra’a S. Abu-Sheaib et al., 2008).

作用機序

Result of Action

The molecular and cellular effects of this compound’s action are not yet fully understood. These effects can be diverse, ranging from changes in gene expression to alterations in cellular signaling pathways.

As our understanding of this compound grows, it may open up new possibilities for its use in various applications .

Safety and Hazards

特性

IUPAC Name |

ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO4/c1-2-22-15(21)9-6-18(7-3-4-7)12-8(13(9)19)5-10(16)11(17)14(12)20/h5-7,20H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIZYAGCNHBFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenal, 3-[3-(oxoethenyl)oxiranyl]- (9CI)](/img/no-structure.png)

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)

![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)

![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)